Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 199330-66-0
VCID: VC0173732
InChI: InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H
SMILES: COC(=O)C1(CCOCC1)N.Cl
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

CAS No.: 199330-66-0

Cat. No.: VC0173732

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride - 199330-66-0

Specification

CAS No. 199330-66-0
Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name methyl 4-aminooxane-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H
Standard InChI Key VNPBPEQYIQVYDP-UHFFFAOYSA-N
SMILES COC(=O)C1(CCOCC1)N.Cl
Canonical SMILES COC(=O)C1(CCOCC1)N.Cl

Introduction

Chemical Structure and Properties

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride contains a six-membered tetrahydropyran ring with an oxygen atom at position 1, an amino group and a methyl carboxylate group at position 4, and exists as a hydrochloride salt. This molecular arrangement contributes to its unique chemical reactivity and physical properties.

The compound is characterized by a molecular formula of C7H14ClNO3 and a molecular weight of 195.64 g/mol. It exists as a solid at room temperature and requires specific storage conditions to maintain stability. The presence of both the amino group and the carboxylate ester functionality creates opportunities for diverse chemical transformations, making it particularly valuable in synthetic chemistry.

Physical and Chemical Data

Table 1. Physical and Chemical Properties of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

PropertyValue
CAS Number199330-66-0
Molecular FormulaC7H14ClNO3
Molecular Weight195.64 g/mol
IUPAC Namemethyl 4-aminooxane-4-carboxylate;hydrochloride
Standard InChIInChI=1S/C7H13NO3.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H
Standard InChIKeyVNPBPEQYIQVYDP-UHFFFAOYSA-N
SMILESCOC(=O)C1(CCOCC1)N.Cl
Physical FormSolid
Storage ConditionsRefrigerator (2-8°C), inert atmosphere
PurityAvailable at ≥97%

The structural configuration of this compound features the tetrahydropyran ring with its oxygen atom providing specific electronic properties, while the amino group at the 4-position serves as a key reactive site for further functionalization. The methyl carboxylate group provides an additional synthetic handle, enabling transformations like transesterification, hydrolysis, or reduction.

Applications in Organic Chemistry

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride serves multiple functions in organic synthesis and has potential applications in various research domains.

Building Block in Synthetic Chemistry

This compound functions as a valuable building block in the synthesis of complex organic molecules. Its structural features make it particularly useful for:

  • Construction of heterocyclic compounds containing the tetrahydropyran motif

  • Synthesis of pharmaceutical intermediates

  • Preparation of fine chemicals

  • Development of novel functional materials

The functional groups present in the molecule allow it to participate in various chemical reactions, making it versatile in organic synthesis. The amino group can undergo typical primary amine reactions (such as amide formation, reductive amination, and nucleophilic substitution), while the ester group offers additional reaction pathways through transesterification, hydrolysis, and reduction.

ParameterDetails
GHS PictogramWarning
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Structure-Activity Relationships and Related Compounds

Understanding the structural similarities between Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride and related compounds helps elucidate potential biological activities and applications.

Structural Variations and Their Impact

Several structurally related compounds have been investigated for various applications:

  • Position isomers: Compounds with amino and carboxylate groups at different positions on the tetrahydropyran ring may exhibit different reactivity and biological properties.

  • Stereoisomers: Stereochemistry can significantly impact biological activity, as demonstrated by the neuroprotective properties of (3R,4R)-methyl 4-aminotetrahydro-2H-pyran-3-carboxylate.

  • Functional group modifications: Variations in the ester group (ethyl, propyl, etc.) or modifications of the amino group (methylation, acylation) can alter both chemical reactivity and biological activity.

The strategic modification of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride's structure represents a potential avenue for developing compounds with enhanced properties or specific biological activities.

Current Research and Future Perspectives

Research involving Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride predominantly focuses on its utility as a synthetic intermediate. The compound's presence in chemical supplier catalogs indicates its commercial relevance to the research community .

Current Research Directions

Current applications of this compound include:

  • Use as a building block in the synthesis of complex organic molecules with potential therapeutic applications

  • Exploration as a precursor in medicinal chemistry research

  • Application in the synthesis of specialty chemicals and materials

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